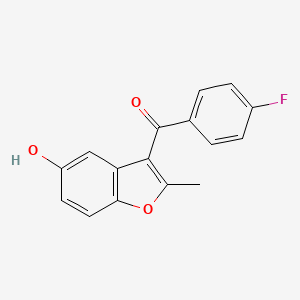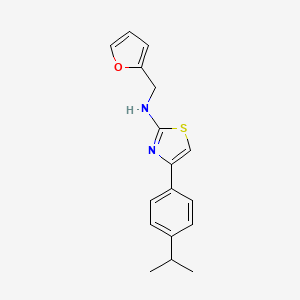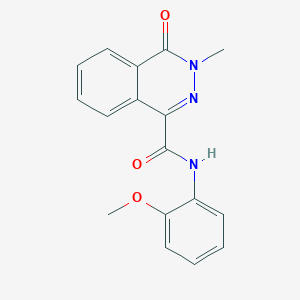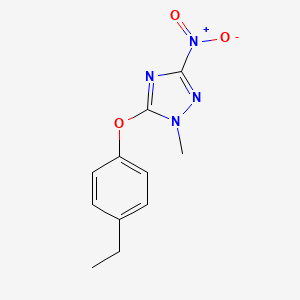
(4-fluorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-fluorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone, commonly known as 4F-MDMB-BINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potent effects and potential for abuse. This compound belongs to the class of indazole-based synthetic cannabinoids and is often used as a research chemical in laboratory experiments.
Mécanisme D'action
The mechanism of action of 4F-MDMB-BINACA is similar to that of other synthetic cannabinoids, in that it acts as a potent agonist of the CB1 receptor. This results in a range of physiological and psychological effects, including altered mood, perception, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4F-MDMB-BINACA are similar to those of other synthetic cannabinoids, and include increased heart rate, blood pressure, and body temperature. In addition, this compound has been shown to have potent analgesic and anti-inflammatory effects, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4F-MDMB-BINACA in laboratory experiments is its potency, which allows for the investigation of the effects of synthetic cannabinoids on the CB1 receptor at very low concentrations. However, this compound is also associated with a range of potential risks and limitations, including the potential for abuse and the lack of long-term safety data.
Orientations Futures
There are many potential future directions for research on 4F-MDMB-BINACA and other synthetic cannabinoids. One area of interest is the potential therapeutic applications of these compounds, particularly in the treatment of pain and inflammation. In addition, further research is needed to fully understand the risks and potential harms associated with the use of synthetic cannabinoids, both in laboratory experiments and in the general population.
Méthodes De Synthèse
The synthesis of 4F-MDMB-BINACA involves several steps, including the reaction of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-fluoroaniline to form the desired intermediate, which is then coupled with a methanone moiety to form the final product.
Applications De Recherche Scientifique
4F-MDMB-BINACA has been used extensively in scientific research, particularly in studies related to the endocannabinoid system. This compound has been shown to have high affinity for the CB1 receptor, which is responsible for many of the psychoactive effects of cannabinoids. As such, it has been used to study the effects of synthetic cannabinoids on this receptor and to investigate potential therapeutic applications.
Propriétés
IUPAC Name |
(4-fluorophenyl)-(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3/c1-9-15(13-8-12(18)6-7-14(13)20-9)16(19)10-2-4-11(17)5-3-10/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTCUWQKSOYFLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide](/img/structure/B5710232.png)

![4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide](/img/structure/B5710249.png)
![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide](/img/structure/B5710260.png)
![3,4-dimethoxy-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5710268.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5710276.png)
![N-[2-(methylthio)phenyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5710283.png)


![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5710325.png)
![[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5710339.png)
![4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5710342.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B5710354.png)
